Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate
Description
Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a (2-methoxyethyl)amino substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules.
Properties
IUPAC Name |
benzyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-12-9-17-15-7-10-18(11-8-15)16(19)21-13-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSBPLMYLLOCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or benzyl derivatives.
Scientific Research Applications
Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-((2-Methoxyethyl)amino)piperidine-1-carboxylate (CAS 710972-40-0)
- Structural Differences : Replaces the benzyl carbamate with a tert-butyloxycarbonyl (Boc) group.
- Reactivity: The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas the benzyl group requires hydrogenolysis or harsh conditions for removal.
- Applications : Commonly used in peptide synthesis and as a protected intermediate in medicinal chemistry .
Benzyl 4-(2-Ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 80221-26-7)
- Structural Differences: Substitutes the (2-methoxyethyl)amino group with an ethoxycarbonylmethyl moiety.
- Reactivity : The ester group enhances electrophilicity, making it reactive toward nucleophiles like amines or hydrazines.
- Applications : Serves as a precursor for synthesizing β-keto esters or functionalized piperidines .
Benzyl 4-((2-Aminoethoxy)methyl)piperidine-1-carboxylate (CAS 122021-01-6)
- Structural Differences: Features an aminopropoxymethyl group instead of the methoxyethylamino substituent.
- Reactivity : The primary amine enables conjugation with carboxylic acids or carbonyl compounds, expanding utility in prodrug design.
- Applications : Used in targeted drug delivery systems and as a linker in bioconjugation .
Benzyl 4-(Aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2)
Benzyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7)
- Structural Differences : Incorporates a β-keto ester moiety.
- Reactivity : The β-keto ester participates in cyclocondensation reactions to form heterocycles like pyrazoles or pyridines.
- Applications : Building block for antimalarial or antiviral agents .
Comparative Data Table
Biological Activity
Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate is a synthetic compound with a piperidine ring structure that has garnered attention for its potential biological activities. The compound's unique structural features, including a benzyl group and a methoxyethylamino substituent, suggest possible interactions with various biological targets, making it a candidate for further pharmacological investigation.
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 292.37 g/mol
- Structure : Characterized by a piperidine ring with a carboxylate group at the first position and a methoxyethylamino group at the fourth position.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors, leading to modulation of signaling pathways.
- Enzyme Inhibition : It could potentially inhibit enzymes by binding to their active sites, affecting metabolic processes.
- Signal Transduction Modulation : Interaction with key proteins may influence various cellular signaling pathways.
Biological Activity Studies
Research on the biological activity of this compound has focused on its pharmacological properties, including:
Anticancer Activity
Studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Similar piperidine derivatives showed IC50 values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .
Neuropharmacological Effects
The compound may also influence neuropharmacological pathways:
- GABA Transporter Inhibition : Some derivatives have been studied as potential inhibitors of GABA transporters, suggesting implications for neurological disorders .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzylpiperidine | Basic piperidine structure | Limited biological activity |
| N-Benzylpiperidine | Lacks methoxyethyl group | Reduced receptor affinity |
| Piperidinecarboxylic acids | Contains carboxylic acid | Varies based on substitution |
The presence of both the benzyl and methoxyethyl groups in this compound may confer specific chemical and biological properties that enhance its therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the compound's potential applications in drug development:
- In Vitro Studies : Initial investigations into its binding affinity to various receptors have shown promising results, indicating that modifications to the structure could enhance efficacy.
- In Vivo Studies : Further research is necessary to evaluate the pharmacokinetics and bioavailability of this compound in live models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
